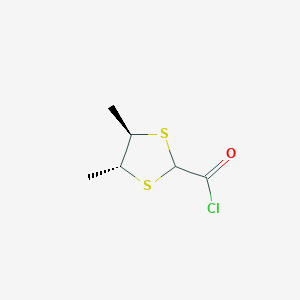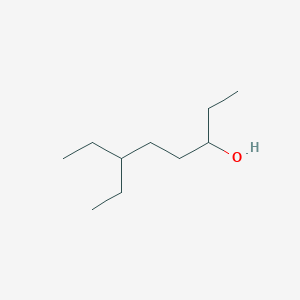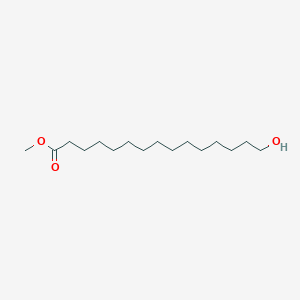
5-Chlorobarbituric acid
Descripción general
Descripción
5-Chlorobarbituric acid is a chemical compound with the molecular formula C4H3ClN2O3 and a molecular weight of 162.53 . It is a derivative of barbituric acid .
Synthesis Analysis
The synthesis of 5-Chlorobarbituric acid involves a reaction with potassium chloride, dihydrogen peroxide, and chloroperoxidase in water . The synthesis method yields a product with a molecular weight of 162.53 .
Molecular Structure Analysis
The molecular structure of 5-Chlorobarbituric acid consists of a pyrimidine heterocyclic skeleton . The compound has a molecular formula of C4H3ClN2O3 .
Physical And Chemical Properties Analysis
5-Chlorobarbituric acid has a molecular weight of 162.53 . It is a weak organic acid . The degree of ionization of the drug in solution is highly dependent on the pH .
Aplicaciones Científicas De Investigación
Nutraceutical and Food Additive Applications : Chlorogenic acid, which can be derived from chlorobarbituric acid, is noted for its potential as a nutraceutical in preventing and treating metabolic syndrome. It also possesses antimicrobial and antioxidant properties, making it suitable as a food additive (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Health Benefits in Coffee Drinks : Chlorogenic acid found in coffee drinks is linked to numerous health benefits, including neuroprotection, cardiovascular protection, and anticarcinogenic effects (Lu, Tian, Cui, Liu, & Ma, 2020).
Pharmacological Effects : The dietary administration of dichlorophenobarbital, a related compound, has been studied for its effects on hepatic drug-metabolizing enzymes and morphology in rats (Owen, Griffing, Hoffman, Gibson, & Anderson, 1971).
Enzymatic Conversion : Studies demonstrate the effective enzymatic conversion of barbituric acid into its chlorinated derivatives, including 5-chlorobarbituric acid, using chloroperoxidase (Franssen & Plas, 1987). Additionally, a bioelectrolytic system has been shown to efficiently convert barbituric acid into 5-chlorobarbituric acid (Laane, Weyland, & Franssen, 1986).
Electrochemical Oxidation : The electrochemical oxidation of barbituric acids, including the production of 5-chlorobarbituric acid, has been investigated, providing insights into potential chemical processes (Kato & Dryhurst, 1975).
Antioxidant Properties : Research on phenolic compounds like 5-ASA, which can be related to chlorobarbituric acid derivatives, has shown significant antioxidant effects, relevant in pharmacological contexts (Dinis, Maderia, & Almeida, 1994).
Synthesis of Novel Derivatives : The synthesis of new derivatives from chlorobarbituric acids has been explored, highlighting potential biological activities and applications in pharmaceutical research (Strekowski, Ismail, & Zoorob, 1999).
MRI Contrast Agents : Research has been conducted on the use of chlorinated barbituric acid derivatives in developing contrast agents for Magnetic Resonance Imaging (MRI) (Ward, Aletras, & Balaban, 2000).
Direcciones Futuras
A new family of barbiturates, 5-chloro-5-benzylbarbituric acids, was prepared using a simple efficient synthetic method from aromatic aldehydes and barbituric acid, followed by reduction and chlorination with trichloro-isocyanuric acid . The in vivo evaluation with mice showed that these compounds present tranquilizing activity . This suggests potential future directions for the use of 5-Chlorobarbituric acid and its derivatives in the development of new central nervous system depressants .
Propiedades
IUPAC Name |
5-chloro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDWKERRJNWQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066510 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobarbituric acid | |
CAS RN |
19645-77-3 | |
| Record name | 5-Chloro-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19645-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019645773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)












